
1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as BPTP-DPhT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. BPTP-DPhT is a derivative of hydrazone, which is a class of organic compounds that has been extensively studied for their biological activities.
作用機序
The mechanism of action of 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the development and progression of cancer and inflammation. This compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-oxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone in laboratory experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound is relatively easy to synthesize and is stable under a wide range of conditions. However, one of the main limitations of using this compound in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are a number of potential future directions for the study of 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, including the development of new anti-cancer and anti-inflammatory drugs based on its structure and mechanism of action. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other fields such as agriculture and environmental science. Finally, the development of new synthesis methods for this compound may allow for the production of larger quantities of the compound, which could facilitate further research and development.
合成法
The synthesis of 1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction between 1-(4-butylphenyl)ethanone and 5,6-diphenyl-1,2,4-triazin-3-ylhydrazine in the presence of a suitable catalyst. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
1-(4-butylphenyl)ethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-tumor properties and has been proposed as a potential candidate for the development of new anti-cancer drugs. In addition, this compound has been shown to have anti-inflammatory properties and has been proposed as a potential candidate for the development of new anti-inflammatory drugs.
特性
IUPAC Name |
N-[(E)-1-(4-butylphenyl)ethylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5/c1-3-4-11-21-16-18-22(19-17-21)20(2)29-31-27-28-25(23-12-7-5-8-13-23)26(30-32-27)24-14-9-6-10-15-24/h5-10,12-19H,3-4,11H2,1-2H3,(H,28,31,32)/b29-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZCICMHMACLLR-ZTKZIYFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C(=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

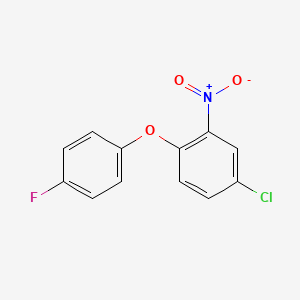
![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
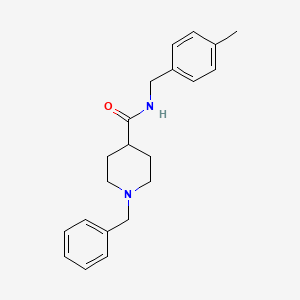
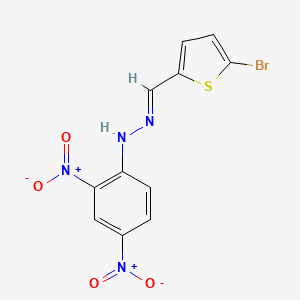

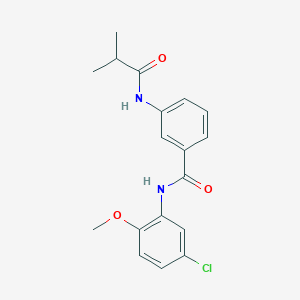
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
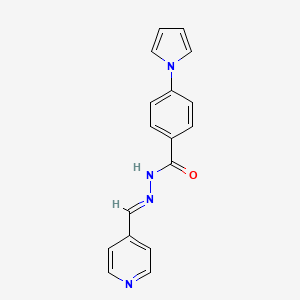
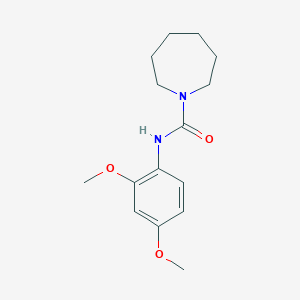
![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
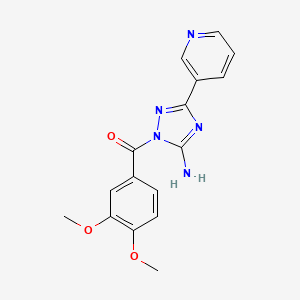
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)